molecular formula C14H18O5 B1630120 Diethyl 2-(hydroxymethyl)-2-phenylmalonate CAS No. 278791-10-9

Diethyl 2-(hydroxymethyl)-2-phenylmalonate

Cat. No.: B1630120
CAS No.: 278791-10-9
M. Wt: 266.29 g/mol
InChI Key: ZAMNPSMPNZSQBB-UHFFFAOYSA-N
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Description

Diethyl 2-(hydroxymethyl)-2-phenylmalonate is an organic compound with the molecular formula C13H16O5 It is a derivative of malonic acid, where two ethyl groups are attached to the ester functionalities, and a hydroxymethyl and phenyl group are attached to the central carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(hydroxymethyl)-2-phenylmalonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(hydroxymethyl)-2-phenylmalonate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Diethyl 2-(carboxymethyl)-2-phenylmalonate.

    Reduction: Diethyl 2-(hydroxymethyl)-2-phenylethanol.

    Substitution: Brominated derivatives of the phenyl group.

Scientific Research Applications

Diethyl 2-(hydroxymethyl)-2-phenylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 2-(hydroxymethyl)-2-phenylmalonate exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex molecules. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the hydroxymethyl and phenyl groups.

    Diethyl 2-phenylmalonate: Lacks the hydroxymethyl group but has similar reactivity.

    Diethyl 2-(hydroxymethyl)malonate: Lacks the phenyl group but has similar reactivity.

Uniqueness

The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its simpler analogs .

Properties

IUPAC Name

diethyl 2-(hydroxymethyl)-2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-3-18-12(16)14(10-15,13(17)19-4-2)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMNPSMPNZSQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623658
Record name Diethyl (hydroxymethyl)(phenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278791-10-9
Record name Diethyl (hydroxymethyl)(phenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Paraformaldehyde (720 mg) was suspended in phenylmalonic acid diethyl ester (4.73 g), and a catalytic amount of potassium hydroxide was added thereto at 60° C. After stirring for 1.5 hours, the reaction mixture was purified by column chromatography on silica gel with ethyl acetate:hexane=1:5 to 1:2 to give the title compound (4.96 g).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Paraformaldehyde (720 mg) was suspended in diethyl phenylmalonate (4.73 g), and potassium hydroxide (catalytic amount) was added thereto at 60° C. After stirring for 1.5 hours, the reaction solution was purified by chromatograophy on silica gel (ethyl acetate:hexane=1:5 to 1:2) to give the title compound (4.96 g).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(hydroxymethyl)-2-phenylmalonate
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Diethyl 2-(hydroxymethyl)-2-phenylmalonate
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Diethyl 2-(hydroxymethyl)-2-phenylmalonate

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